Nickel nitrate

Description

Properties

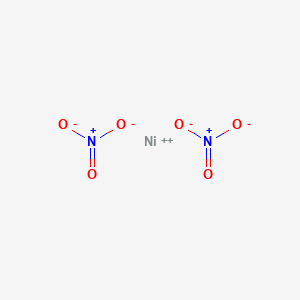

IUPAC Name |

nickel(2+);dinitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.Ni/c2*2-1(3)4;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJMLQFLOWQJNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni(NO3)2, N2NiO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Nickel(II) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nickel(II)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13478-00-7 (hexahydrate), 14701-22-5 (Parent) | |

| Record name | Nickel nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70872958 | |

| Record name | Nickel bis(nitrate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nickel nitrate is a green crystalline solid. It is soluble in water. It is noncombustible, but it will accelerate the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used in nickel plating and to make nickel catalysts for use in chemical manufacture., Liquid; Water or Solvent Wet Solid, Hexahydrate: green, deliquescent crystals with a mp of 56.7 deg C; [Merck Index], Green odorless solid; [CHRIS] | |

| Record name | NICKEL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2598 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nickel nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN 238.5 G/100 CC WATER AT 0 °C /HEXAHYDRATE/, SOL IN ALCOHOL; AMMONIUM HYDROXIDE /HEXAHYDRATE/, VERY SOL IN HOT WATER /HEXAHYDRATE/, 3 G/100 ML HYDRAZINE AT 20 °C, 7.5 WT% IN ETHYLENE GLYCOL AT 20 °C, 48.5 WT% IN WATER AT 20 °C | |

| Details | IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V11 79 (1976) | |

| Record name | NICKEL NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.05 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | NICKEL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

GREEN CRYSTALS | |

CAS No. |

13478-00-7(hexahydrate); 13138-45-9; 14216-75-2, 13138-45-9, 14216-75-2 | |

| Record name | NICKEL NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, nickel salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014216752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel bis(nitrate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nitric acid, nickel salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50L0S38I2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICKEL NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Unraveling the Thermal Degradation of Nickel Nitrate Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal decomposition mechanism of nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O). Understanding this process is critical for various applications, including the synthesis of nickel-based catalysts, advanced ceramics, and nanomaterials often employed in the pharmaceutical and chemical industries. This document details the stepwise degradation, intermediate products, and the influence of experimental conditions on the decomposition pathway, supported by quantitative data and detailed experimental protocols.

The Multi-Stage Decomposition Pathway

The thermal decomposition of nickel nitrate hexahydrate is a complex, multi-step process that involves dehydration, the formation of basic this compound intermediates, and finally, the formation of nickel oxide. While the general pathway is established, the precise nature and sequence of intermediates can be influenced by experimental parameters such as heating rate and the surrounding atmosphere.

The decomposition typically proceeds through the following key stages:

-

Dehydration: The initial phase involves the loss of water molecules. This process occurs in overlapping steps, with the sequential formation of lower hydrates, such as the tetrahydrate (Ni(NO₃)₂·4H₂O) and the dihydrate (Ni(NO₃)₂·2H₂O).[1] Complete dehydration to anhydrous this compound (Ni(NO₃)₂) is generally not observed under typical thermal decomposition conditions due to the onset of decomposition of the nitrate group itself.[1]

-

Formation of Basic Nickel Nitrates: Before the complete removal of water, the decomposition of the nitrate anions begins, leading to the formation of basic this compound species. These intermediates have complex and variable stoichiometries, often represented as xNi(NO₃)₂·yNi(OH)₂·zH₂O.[2] The formation of these basic salts is a result of the hydrolysis of the nickel cation, facilitated by the presence of water at elevated temperatures.

-

Decomposition to Nickel Oxide: The final stage involves the decomposition of the basic this compound intermediates to form the end product, nickel(II) oxide (NiO).[2][3][4] This step is accompanied by the release of gaseous products, including nitrogen oxides (NOx) and oxygen. In a reducing atmosphere, such as a hydrogen/nitrogen mixture, the final product can be elemental nickel.

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are the primary techniques used to quantitatively study the thermal decomposition of this compound hexahydrate. The following tables summarize the key decomposition steps and associated mass losses as reported in the literature.

| Stage | Proposed Reaction | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

| 1 | Ni(NO₃)₂·6H₂O → Ni(NO₃)₂·4H₂O + 2H₂O | ~50 - 100 | 12.38 | ~12.4 |

| 2 | Ni(NO₃)₂·4H₂O → Ni(NO₃)₂·2H₂O + 2H₂O | ~100 - 150 | 12.38 | ~12.4 |

| 3 | Formation of Basic Nickel Nitrates | ~150 - 250 | Variable | Variable |

| 4 | Decomposition to NiO | ~250 - 400 | 74.25 (overall from hexahydrate) | ~72.5 - 74.3 |

Note: The temperature ranges and observed mass losses can vary depending on the experimental conditions, particularly the heating rate and atmosphere.

Experimental Protocols

The following section outlines a typical experimental methodology for investigating the thermal decomposition of this compound hexahydrate.

Materials and Instrumentation

-

Sample: this compound hexahydrate (Ni(NO₃)₂·6H₂O), analytical grade.

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) or differential thermal analysis (DTA). A common instrument used is the Netzsch STA 409.[2]

-

Crucibles: Alumina (Al₂O₃) or platinum crucibles are typically used.

-

Atmosphere: The experiments can be conducted under different atmospheres, such as static air, flowing air, inert gas (e.g., nitrogen, argon), or a reducing gas mixture (e.g., H₂/N₂), to study their effect on the decomposition mechanism.

Procedure

-

Sample Preparation: A precise amount of the this compound hexahydrate sample (typically 5-10 mg) is weighed into the crucible.

-

Instrument Setup: The crucible is placed in the thermal analyzer. The desired atmosphere is established and maintained at a constant flow rate (e.g., 20-50 mL/min).

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate. Common heating rates range from 5 to 20 °C/min.[2] Slower heating rates can often provide better resolution of the individual decomposition steps.

-

Data Acquisition: The mass loss (TGA) and the heat flow (DSC/DTA) are recorded as a function of temperature.

-

Analysis of Gaseous Products (Optional): The evolved gases can be analyzed using a coupled mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) to identify the gaseous decomposition products.

-

Characterization of Solid Residues: The solid products at different stages of decomposition can be analyzed using techniques such as X-ray diffraction (XRD) to identify their crystalline phases.

Visualizing the Decomposition Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the thermal decomposition process and a typical experimental workflow.

Caption: Thermal decomposition pathway of this compound hexahydrate.

References

Spectroscopic Analysis of Nickel Nitrate Hexahydrate: An In-depth Technical Guide

Introduction

Nickel(II) nitrate (B79036) hexahydrate, Ni(NO₃)₂·6H₂O, is a green, crystalline inorganic salt widely utilized as a precursor in the synthesis of nickel-containing catalysts, coordination compounds, and nanomaterials.[1][2] A thorough characterization of this starting material is crucial for ensuring the purity and desired properties of the final products. Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful, non-destructive method for probing the molecular structure of Ni(NO₃)₂·6H₂O. This guide offers a detailed overview of the IR and Raman spectroscopic data, experimental protocols for data acquisition, and an interpretation of the spectral features for researchers and scientists.

Understanding the Vibrational Spectra

The vibrational spectrum of nickel nitrate hexahydrate is a composite of the vibrational modes of the nitrate ions (NO₃⁻), the water molecules of hydration (H₂O), and the coordination bonds between the nickel(II) ion and the ligands (Ni-O).

In the solid state, the nickel ion is coordinated by six water molecules, forming a [Ni(H₂O)₆]²⁺ complex. The nitrate ions are not directly coordinated to the nickel center but are present in the crystal lattice, interacting with the hydrated cation through hydrogen bonds. This crystalline environment lowers the symmetry of the nitrate ion from its free state (D₃h) to a less symmetric configuration (such as C₂v). This reduction in symmetry has significant consequences for the vibrational spectra: degenerate vibrational modes split, and modes that are IR-inactive in the free ion become IR-active.[3][4][5]

Spectroscopic Data Presentation

The following tables summarize the key vibrational bands observed in the Infrared and Raman spectra of solid this compound hexahydrate.

Infrared (IR) Spectroscopy Data

The IR spectrum is dominated by strong absorptions from the nitrate ions and the water of hydration.

| Wavenumber (cm⁻¹) | Relative Intensity | Vibrational Mode Assignment |

| ~3600 - 3000 | Strong, Broad | ν(O-H) - Stretching vibrations of coordinated and lattice water |

| ~1650 | Medium | δ(H-O-H) - Bending vibration of coordinated water |

| ~1450 | Strong | ν₃(E') split - Asymmetric N-O stretching of NO₃⁻ |

| ~1350 | Strong | ν₃(E') split - Asymmetric N-O stretching of NO₃⁻ |

| ~1050 | Medium | ν₁(A₁') - Symmetric N-O stretching of NO₃⁻ (becomes IR active) |

| ~830 | Weak | ν₂(A₂") - Out-of-plane N-O bending of NO₃⁻ |

| ~700 | Weak | ν₄(E') split - In-plane O-N-O bending of NO₃⁻ |

| < 600 | Weak | Ni-O stretching and lattice modes |

Table 1: Summary of characteristic Infrared (IR) absorption bands for this compound Hexahydrate.[1]

Raman Spectroscopy Data

In the Raman spectrum, the symmetric stretch of the nitrate ion is typically the most prominent feature. Water vibrations are generally weak.

| Wavenumber (cm⁻¹) | Relative Intensity | Vibrational Mode Assignment |

| ~1050 | Strong | ν₁(A₁') - Symmetric N-O stretching of NO₃⁻ |

| ~730 | Medium | ν₄(E') split - In-plane O-N-O bending of NO₃⁻ |

| < 400 | Medium-Weak | Lattice modes, [Ni(H₂O)₆]²⁺ vibrations |

Table 2: Summary of characteristic Raman shifts for this compound Hexahydrate.[1]

Experimental Protocols

Detailed methodologies for acquiring high-quality IR and Raman spectra of solid this compound hexahydrate are provided below.

Infrared (IR) Spectroscopy Protocols

Two primary methods are used for the IR analysis of solids: Attenuated Total Reflectance (ATR) and the KBr pellet technique.

A. Attenuated Total Reflectance (ATR-FTIR)

ATR is a rapid and simple method requiring minimal sample preparation.

-

Sample Preparation : A small amount (a few milligrams) of crystalline this compound hexahydrate is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty crystal.

-

Place the sample on the crystal and apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

-

Collect the sample spectrum. The typical spectral range is 4000–400 cm⁻¹.

-

B. Potassium Bromide (KBr) Pellet Method

This is a traditional transmission method that often yields high-quality spectra with sharp peaks.

-

Sample Preparation :

-

Gently grind 1-2 mg of this compound hexahydrate into a fine powder using an agate mortar and pestle.

-

Add approximately 200 mg of dry, spectroscopy-grade KBr powder to the mortar.[6]

-

Thoroughly and quickly mix the sample and KBr to achieve a homogeneous mixture, minimizing exposure to atmospheric moisture as KBr is hygroscopic.[7]

-

Transfer the mixture to a pellet-forming die and press it under high pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[7]

-

-

Data Acquisition :

-

Record a background spectrum, which can be of an empty sample holder or a pure KBr pellet.

-

Place the sample pellet in the instrument's sample holder.

-

Collect the sample spectrum over the desired range (e.g., 4000–400 cm⁻¹).

-

Raman Spectroscopy Protocol

Raman spectroscopy is well-suited for analyzing crystalline hydrates as it is generally insensitive to water.

-

Sample Preparation : Place a small amount of the crystalline this compound hexahydrate onto a clean microscope slide or into a sample well. No further preparation is typically needed.

-

Data Acquisition :

-

Place the sample on the spectrometer's microscope stage.

-

Focus the laser (e.g., 532 nm or 785 nm excitation wavelength) onto a suitable crystal face.

-

Set the data acquisition parameters. This includes selecting an appropriate laser power (low enough to avoid sample degradation), objective lens, and acquisition time/number of scans to achieve a good signal-to-noise ratio.

-

Collect the Raman spectrum. The typical range for inorganic analysis includes both the fingerprint region (200-1800 cm⁻¹) and the low-frequency lattice mode region (< 400 cm⁻¹).

-

Visualization of Workflows and Concepts

The following diagrams illustrate the experimental workflows and the theoretical basis for the interpretation of the nitrate ion's vibrational spectra.

References

- 1. scienceasia.org [scienceasia.org]

- 2. rsc.org [rsc.org]

- 3. bromine.cchem.berkeley.edu [bromine.cchem.berkeley.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Vibrational Spectra of Single Crystals of Group I Nitrates | Semantic Scholar [semanticscholar.org]

- 6. A structure-based analysis of the vibrational spectra of nitrosyl ligands in transition-metal coordination complexes and clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Raman Spectrum of Ni(NO<sub>3</sub>)<sub>2</sub>·6NH<sub>3</sub> Crystal: Effect of Crystal Field on the Nitrate ion [wulixb.iphy.ac.cn]

coordination chemistry of nickel(II) nitrate complexes

An In-depth Technical Guide to the Coordination Chemistry of Nickel(II) Nitrate (B79036) Complexes

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the . It covers fundamental principles of synthesis, structural diversity, and spectroscopic characterization, with a focus on providing practical data and methodologies for researchers in chemistry and the life sciences.

Introduction to Nickel(II) Coordination Chemistry

Nickel(II), with its d⁸ electron configuration, is a versatile metal center that forms stable complexes with a wide variety of ligands. It commonly adopts coordination numbers of four, five, and six, leading to distinct geometries such as square planar, trigonal bipyramidal, and octahedral.[1] Octahedral geometry is particularly prevalent, especially with N- and O-donor ligands, and is characterized by its paramagnetic nature.[1][2] The starting material for many of these syntheses is nickel(II) nitrate hexahydrate, Ni(NO₃)₂·6H₂O. In this common salt, the nickel center exists as the hexaaquanickel(II) cation, [Ni(H₂O)₆]²⁺, with the nitrate ions acting as counter-ions and not directly bonded to the metal.[3][4]

The Versatile Coordination of the Nitrate Ligand

The nitrate ion (NO₃⁻) is an ambidentate ligand capable of coordinating to a metal center in several distinct modes. This versatility influences the structure, stability, and reactivity of the resulting complex. The primary coordination modes are:

-

Ionic (Uncoordinated): The nitrate ion exists as a free anion, balancing the charge of the cationic metal complex, as seen in --INVALID-LINK--₂.[3][4]

-

Monodentate: One oxygen atom of the nitrate ion forms a coordinate bond with the nickel center. This is often observed in complexes where the coordination sphere is sterically crowded.[5]

-

Bidentate (Chelating): Two oxygen atoms from the same nitrate ion bind to the nickel center, forming a four-membered chelate ring.

-

Bridging: The nitrate ion links two different metal centers. This is observed in the structure of nickel nitrate diammine, Ni(NH₃)₂(NO₃)₂.[6]

The specific coordination mode adopted is sensitive to factors such as the steric and electronic properties of other ligands in the coordination sphere and the reaction conditions.

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure of nickel(II) nitrate complexes, particularly for determining the coordination environment of both the metal ion and the nitrate ligand.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for determining the coordination mode of the nitrate ion. The symmetry of the free nitrate ion (D₃h) is lowered upon coordination (C₂v), which results in changes to the number and frequency of its vibrational modes.[6] Key diagnostic regions in the IR spectrum include:

-

1700-1800 cm⁻¹: The position and splitting of weak combination bands in this region are highly indicative of the nitrate's role. An ionic nitrate shows a single sharp band, a monodentate nitrate shows two bands with a small separation (15-26 cm⁻¹), and a bidentate nitrate shows two bands with a larger separation (38-56 cm⁻¹).[5][7]

-

~1360 cm⁻¹ (ν₃): The asymmetric stretching mode of the free nitrate ion is degenerate. Upon coordination, this degeneracy is lifted, causing the band to split into two. The magnitude of this splitting is larger for bidentate than for monodentate coordination.[6]

-

~800-830 cm⁻¹ (ν₂): The out-of-plane bending mode can also be informative. Distinct peaks can often be resolved for free (~825 cm⁻¹), monodentate (~817 cm⁻¹), and bidentate (~809 cm⁻¹) nitrate ions.[6]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of a Ni(II) complex provides insight into the geometry of the metal center. For the common high-spin octahedral Ni(II) complexes, three spin-allowed d-d transitions are typically observed, arising from the ³A₂g ground state.[8]

-

³A₂g → ³T₂g (ν₁): The lowest energy transition, typically in the near-infrared region.

-

³A₂g → ³T₁g(F) (ν₂): A transition in the visible region.

-

³A₂g → ³T₁g(P) (ν₃): The highest energy d-d transition, often observed in the violet or near-UV region.[9]

The position of these bands is dependent on the ligand field strength. For example, the absorption maxima for the pale blue [Ni(NH₃)₆]²⁺ ion are at different wavelengths compared to the green [Ni(H₂O)₆]²⁺ ion, reflecting the stronger ligand field of ammonia (B1221849) relative to water.[3]

Data Presentation: Structural and Spectroscopic Summary

The following tables summarize key quantitative data for representative nickel(II) nitrate complexes, illustrating the differences between coordinated and uncoordinated nitrate ions.

Table 1: Crystallographic Data for Representative Ni(II) Complexes

| Complex | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Ref. |

|---|---|---|---|---|

| --INVALID-LINK--₂ | Octahedral | Ni-O(H₂O): ~2.056 | H₂O-Ni-H₂O: ~90, 180 | [10] |

| Ni(NH₃)₂(NO₃)₂ | Compressed Octahedral | Ni-N: 2.00(2), 2.10(2)Ni-O(NO₃): 2.12(2) - 2.22(3) | N-Ni-N: 180 (trans) | [6] |

| --INVALID-LINK--₂ | Octahedral | Ni-N: 2.065 (avg)Ni-O(H₂O): (not specified) | N-Ni-N: 83.6 | |

Table 2: Spectroscopic Data for Ni(II) Complexes and Nitrate Coordination Modes

| Species / Mode | Technique | Characteristic Absorption Bands (cm⁻¹) | Interpretation | Ref. |

|---|---|---|---|---|

| [Ni(H₂O)₆]²⁺ | UV-Vis | ~13,800, ~15,150 (split), ~25,300 | Octahedral d-d transitions (ν₁, ν₂, ν₃) | [8] |

| [Ni(NH₃)₆]²⁺ | UV-Vis | ~10,750, ~17,500, ~28,200 | Octahedral d-d transitions (ν₁, ν₂, ν₃) | [3] |

| Ionic NO₃⁻ | IR | ~1750 (single, sharp band) | Free, uncoordinated nitrate | [7] |

| Monodentate NO₃⁻ | IR | Two bands, separation 15-26 cm⁻¹ | One oxygen atom coordinated | [7] |

| Bidentate NO₃⁻ | IR | Two bands, separation 38-56 cm⁻¹ | Two oxygen atoms coordinated |[7] |

Experimental Protocols

The synthesis of nickel(II) nitrate complexes typically starts with the hexahydrate salt and involves ligand substitution reactions. The general workflow is outlined below.

Synthesis of Ni(NH₃)₆₂ and Thermal Conversion to Ni(NH₃)₂(NO₃)₂

This two-step protocol yields a complex with bridging nitrate ligands from a precursor with ionic nitrates.[6]

Part A: Synthesis of Hexaamminenickel(II) Nitrate

-

Dissolution: Dissolve a known quantity of nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in a minimal amount of deionized water.

-

Ammoniation: In a fume hood, slowly add concentrated aqueous ammonia (NH₃) to the this compound solution with constant stirring. The initial green solution will turn deep blue/purple as the [Ni(NH₃)₆]²⁺ complex forms. Continue adding ammonia until the color change is complete and the purple precipitate of --INVALID-LINK--₂ forms.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the purple solid by vacuum filtration.

-

Washing: Wash the product with small portions of ice-cold ethanol, followed by diethyl ether, to facilitate drying.

-

Drying: Allow the product to air-dry or dry in a desiccator.

Part B: Thermal Synthesis of Diamminenickel(II) Nitrate

-

Setup: Place the dry --INVALID-LINK--₂ powder in a flask suitable for heating under a mild vacuum (ca. 10⁻² bar).

-

Dehydration: Gently heat the sample to 100 °C for approximately 30 minutes to remove any residual moisture.

-

Decomposition: Increase the temperature to 200 °C and maintain for 2 hours. During this step, four equivalents of ammonia are released. The reaction progress can be monitored by the color change from purple to green.

-

Cooling & Storage: After 2 hours, turn off the heat and allow the flask to cool to room temperature under vacuum. The resulting green powder is Ni(NH₃)₂(NO₃)₂. Store the final product in a desiccator.

Conclusion

The coordination chemistry of nickel(II) nitrate is rich and varied, driven by the ability of the nitrate ion to act as a counter-ion or as a monodentate, bidentate, or bridging ligand. Understanding the interplay between the nickel(II) center, the nitrate ion, and any co-ligands is crucial for controlling the synthesis and properties of these materials. A combination of IR and UV-Vis spectroscopy provides essential diagnostic information on the coordination environment, while X-ray crystallography offers definitive structural proof. The protocols and data presented herein serve as a foundational guide for the synthesis and characterization of these versatile complexes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nickel(II) nitrate - Wikipedia [en.wikipedia.org]

- 4. uttamchemicals.com [uttamchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. epublications.marquette.edu [epublications.marquette.edu]

- 10. researchgate.net [researchgate.net]

Probing the Electronic Landscape of Nickel Nitrate: A Theoretical Perspective

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of nickel nitrate (B79036) (Ni(NO₃)₂). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, outlines detailed computational methodologies, and visualizes the logical workflow of theoretical investigations into this compound.

Core Findings on the Electronic and Structural Properties

Theoretical investigations, primarily leveraging Density Functional Theory (DFT), have elucidated the fundamental electronic and structural characteristics of crystalline nickel nitrate. The cubic phase of Ni(NO₃)₂ (space group Pa-3) has been a key focus of these studies.[1]

Key computed properties reveal a ferromagnetic material with a significant band gap, indicating semiconducting or insulating behavior. The bonding is characterized by an octahedral coordination of the nickel ion with oxygen atoms from the nitrate groups.

| Property | Value | Source |

| Crystal System | Cubic | Materials Project[1] |

| Space Group | Pa-3 | Materials Project[1] |

| Lattice Parameter (a) | 7.38 Å | Materials Project[1] |

| Bond Lengths | ||

| Ni-O | 2.05 Å | Materials Project[1] |

| N-O | 1.26 Å | Materials Project[1] |

| Electronic Properties | ||

| Band Gap | 3.40 eV | Materials Project[1] |

| Magnetic Ordering | Ferromagnetic | Materials Project[1] |

| Total Magnetization | 2.00 µB/f.u. | Materials Project[1] |

| Thermodynamic Properties | ||

| Predicted Formation Energy | -0.911 eV/atom | Materials Project[1] |

Note: It is important to recognize that semi-local DFT methods can underestimate band gaps.[2]

Methodologies in Theoretical Analysis

The theoretical examination of this compound's electronic structure predominantly relies on a suite of computational quantum chemistry methods.

Density Functional Theory (DFT)

DFT serves as the foundational method for these investigations.[3] This approach calculates the electronic structure by modeling the effects of the electron density.

-

Exchange-Correlation Functionals : The choice of the exchange-correlation functional is critical for accuracy. Commonly employed functionals include the Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization.[4] For systems with strong electronic correlations, such as those containing transition metals like nickel, the DFT+U method is often utilized to provide a more accurate description of localized d-electrons.[5]

-

Basis Sets : The selection of basis sets, which are sets of mathematical functions used to represent the electronic wavefunctions, is also crucial. Examples from studies on nickel complexes include the 6-31G & LANL2DZ basis sets.[3]

Computational Workflow

The process of theoretically determining the electronic structure of this compound follows a systematic workflow. This involves defining the initial crystal structure, performing geometry optimization to find the lowest energy configuration, and then calculating the electronic properties such as the band structure and density of states.

Experimental Protocols: Synthesis and Characterization

While this guide focuses on theoretical studies, it is important to note the experimental context. The synthesis of this compound and its complexes often involves the reaction of nickel(II) sources with nitric acid or nitrate salts. For instance, nickel(II) nitrate hexahydrate can be reacted with ligands in a suitable solvent to form various complexes.[3]

The structural properties of these synthesized compounds are typically determined using single-crystal X-ray diffraction, which provides precise information on bond lengths and angles, serving as a crucial validation for theoretical models.[3]

Molecular Orbitals and Bonding

The electronic structure of the nitrate ion (NO₃⁻) itself involves π molecular orbitals that are delocalized over the nitrogen and three oxygen atoms.[6] When forming a compound with nickel, the interaction between the nickel d-orbitals and the molecular orbitals of the nitrate ligands dictates the overall electronic structure and properties of this compound. The octahedral coordination geometry observed in the cubic phase suggests significant interaction between the nickel e_g orbitals and the oxygen p-orbitals of the nitrate ligands.[1]

This guide provides a foundational understanding of the theoretical approaches used to study the electronic structure of this compound. The presented data and methodologies offer a valuable resource for researchers working on the development of new materials and therapeutic agents.

References

In-Depth Technical Guide to the Magnetic Properties of Anhydrous Nickel Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of anhydrous nickel nitrate (B79036) (Ni(NO₃)₂). It details the experimental protocols for its synthesis and magnetic characterization, presents quantitative magnetic data, and illustrates the experimental workflow. This document is intended for professionals in research and development who require a thorough understanding of the magnetic behavior of this compound.

Introduction

Anhydrous nickel nitrate is an inorganic compound that has garnered interest for its distinct magnetic properties. Unlike its hydrated counterparts, the absence of water molecules in the crystal lattice of anhydrous Ni(NO₃)₂ allows for more direct interactions between the nickel ions, leading to unique magnetic phenomena. Understanding these properties is crucial for its potential applications in various fields, including catalysis and materials science.

Magnetic Properties

Anhydrous this compound exhibits antiferromagnetic ordering at low temperatures. The magnetic properties are primarily governed by the Ni²⁺ ions within the crystal structure.

Quantitative Magnetic Data

The key magnetic parameters for anhydrous this compound are summarized in the table below. These values have been compiled from various research findings.

| Magnetic Parameter | Symbol | Value | Units |

| Néel Temperature | T_N | 23.8 | K |

| Single-Ion Anisotropy | D | 2 | K |

| Spin-Flop Transition Field | B_SF | ~6 | T |

Note: The temperature-dependent magnetic susceptibility and field-dependent magnetization data for anhydrous this compound are not extensively reported in the publicly available literature. The provided data points are based on limited available research.

Experimental Protocols

Precise experimental procedures are critical for the synthesis and characterization of anhydrous this compound due to its hygroscopic nature.

Synthesis of Anhydrous this compound

Two primary methods for the synthesis of anhydrous this compound are detailed below.

Method 1: Thermal Dehydration of this compound Hexahydrate

This method involves the careful heating of this compound hexahydrate (Ni(NO₃)₂·6H₂O) in a controlled environment to remove the water of hydration without decomposing the nitrate salt.

-

Apparatus: Schlenk line or vacuum manifold, tube furnace, quartz tube, and a cold trap.

-

Procedure:

-

Place a known quantity of finely ground this compound hexahydrate in a quartz boat.

-

Position the boat in the center of a quartz tube connected to a Schlenk line or vacuum manifold.

-

Slowly evacuate the system to a pressure of approximately 10⁻² to 10⁻³ mbar.

-

Gradually heat the sample under dynamic vacuum using a tube furnace. A slow heating rate (e.g., 1-2 °C/min) is crucial to prevent the violent release of water vapor and potential decomposition.

-

Maintain the temperature at around 100-120 °C for several hours to remove the bulk of the water.

-

Slowly increase the temperature to 150-180 °C and hold for an extended period (e.g., 12-24 hours) to ensure complete dehydration. The exact temperature and duration may require optimization based on the specific setup and sample size.

-

Cool the sample to room temperature under vacuum before transferring it to an inert atmosphere (e.g., a glovebox) for storage and further handling.

-

-

Characterization: The successful synthesis of the anhydrous product should be confirmed by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of the broad O-H stretch from water) and powder X-ray diffraction (PXRD) to confirm the crystal structure.

Method 2: Reaction with Dinitrogen Pentoxide or Tetroxide

This method utilizes a strong dehydrating agent, dinitrogen pentoxide (N₂O₅) or dinitrogen tetroxide (N₂O₄), to remove water from the hydrated salt or to directly nitrate a nickel source.

-

Reactants: Nickel tetracarbonyl (Ni(CO)₄) and liquid dinitrogen tetroxide (N₂O₄).[1]

-

Reaction: Ni(CO)₄ + 2N₂O₄ → Ni(NO₃)₂ + 2NO + 4CO[1]

-

Procedure:

-

This reaction should be carried out in a well-ventilated fume hood with appropriate safety precautions due to the high toxicity of nickel tetracarbonyl and nitrogen oxides.

-

A solution of dinitrogen tetroxide in a suitable anhydrous solvent (e.g., ethyl acetate) is prepared at low temperature (e.g., 0 °C).

-

A stoichiometric amount of nickel tetracarbonyl is slowly added to the cooled N₂O₄ solution with vigorous stirring.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

The resulting precipitate of anhydrous this compound is isolated by filtration under an inert atmosphere.

-

The product is washed with the anhydrous solvent and dried under vacuum.

-

-

Safety Note: Nickel tetracarbonyl is extremely toxic and a known carcinogen. This synthesis should only be performed by experienced chemists with appropriate safety equipment and infrastructure.

Magnetic Measurements

The magnetic properties of anhydrous this compound are typically measured using a Superconducting Quantum Interference Device (SQUID) magnetometer due to its high sensitivity. Given the hygroscopic nature of the sample, all handling must be performed in an inert atmosphere.

-

Sample Preparation (in a glovebox):

-

A small quantity (typically a few milligrams) of the anhydrous Ni(NO₃)₂ powder is loaded into a gelatin capsule or a specialized sample holder designed for air-sensitive materials.

-

The sample holder is then sealed within the glovebox to prevent exposure to air and moisture during transfer to the magnetometer.

-

-

Measurement Protocol (SQUID Magnetometer):

-

Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Susceptibility:

-

The sample is cooled from room temperature to the lowest measurement temperature (e.g., 2 K) in the absence of an applied magnetic field.

-

A small DC magnetic field (e.g., 100 Oe) is applied, and the magnetic moment is measured as the temperature is increased. This constitutes the ZFC curve.

-

The sample is then cooled again from a temperature above the ordering temperature in the presence of the same magnetic field, and the magnetic moment is measured as the temperature is decreased. This is the FC curve. The bifurcation of the ZFC and FC curves can provide information about magnetic ordering and any spin-glass-like behavior.

-

-

Isothermal Magnetization (M-H curves):

-

The temperature is stabilized at a desired value (e.g., below and above the Néel temperature).

-

The applied magnetic field is swept from zero to a maximum value (e.g., 7 T) and back to zero, and the magnetic moment is recorded as a function of the field. This measurement helps to identify phenomena such as spin-flop transitions and to determine the saturation magnetization.

-

-

-

Data Analysis: The raw data from the magnetometer is corrected for the diamagnetic contribution of the sample holder. The molar magnetic susceptibility (χ_M) is then calculated from the measured magnetic moment, the applied magnetic field, and the molar mass of the sample.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental procedures for the synthesis and characterization of anhydrous this compound.

Caption: Experimental workflow for synthesis and magnetic characterization.

References

An In-depth Technical Guide to the Synthesis and Characterization of Nickel Nitrate Hydrates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of nickel nitrate (B79036) hydrates, focusing on providing actionable experimental protocols and clearly presented data. The information is intended to support research and development activities where nickel compounds are of interest.

Introduction

Nickel nitrate and its hydrated forms are versatile inorganic compounds with applications ranging from catalysis and electroplating to the synthesis of advanced materials. The most common form is this compound hexahydrate, Ni(NO₃)₂·6H₂O, a green crystalline solid.[1] Understanding the synthesis and characterization of these hydrates is crucial for controlling their properties and ensuring their suitability for specific applications.

Synthesis of this compound Hydrates

Several methods can be employed to synthesize this compound hydrates. The choice of method often depends on the desired purity, scale, and available starting materials.

2.1. Reaction with Nitric Acid

A common and straightforward method involves the reaction of nickel metal, nickel(II) oxide, or nickel(II) carbonate with nitric acid.[1][2][3] The resulting solution is then concentrated to induce crystallization of the hydrated salt.

Experimental Protocol: Synthesis of this compound Hexahydrate from Nickel(II) Oxide

-

Reaction Setup: In a well-ventilated fume hood, place a magnetic stir bar in a glass beaker.

-

Acid Addition: Carefully add a measured volume of nitric acid (HNO₃) to the beaker.

-

Reactant Addition: Slowly add stoichiometric amounts of nickel(II) oxide (NiO) powder to the nitric acid while stirring continuously. The reaction is exothermic, so the addition should be gradual to control the temperature. The reaction proceeds according to the following equation: NiO + 2HNO₃ + 5H₂O → Ni(NO₃)₂·6H₂O[3]

-

Dissolution: Continue stirring until all the nickel oxide has dissolved, resulting in a clear green solution. Gentle heating may be applied to facilitate dissolution.

-

Crystallization: Reduce the volume of the solution by gentle heating to increase its concentration. Allow the concentrated solution to cool slowly to room temperature. This compound hexahydrate crystals will precipitate out of the solution. For improved crystal formation, the solution can be left to evaporate slowly over several days.[3]

-

Isolation and Drying: Separate the crystals from the supernatant by filtration. Wash the crystals with a small amount of cold distilled water to remove any residual acid.[4] Dry the crystals in a desiccator.

2.2. Precipitation Reactions

This compound can also be synthesized via precipitation by reacting a soluble nickel salt, such as nickel sulfate (B86663) or nickel chloride, with a nitrate salt of a cation that forms an insoluble sulfate or chloride.[5]

Experimental Protocol: Synthesis via Precipitation

-

Solution Preparation: Prepare separate aqueous solutions of nickel sulfate (NiSO₄) and lead(II) nitrate (Pb(NO₃)₂).

-

Precipitation: Slowly add the lead(II) nitrate solution to the nickel sulfate solution with constant stirring. A white precipitate of lead(II) sulfate (PbSO₄) will form, leaving this compound in the solution.[5] The reaction is as follows: NiSO₄ + Pb(NO₃)₂ → Ni(NO₃)₂ + PbSO₄(s)[5]

-

Separation: Carefully filter the mixture to remove the lead(II) sulfate precipitate.[5]

-

Crystallization: Concentrate the resulting this compound solution by gentle heating and then allow it to cool to obtain crystals of this compound hexahydrate.

-

Isolation and Drying: Isolate the crystals by filtration and dry them in a desiccator.

2.3. Sol-Gel Method

For the preparation of nickel-containing nanomaterials, a sol-gel method using this compound hexahydrate as a precursor is often employed.[6]

Experimental Protocol: Polyol-Mediated Sol-Gel Synthesis of Nickel Oxide Nanoparticles

-

Precursor Solution: Dissolve this compound hexahydrate in a mixture of isopropyl alcohol and water.[6]

-

Polyol Addition: Add glycerol (B35011) to the solution to create a polyol medium.[6]

-

Gel Formation: Heat the solution to form a gel.

-

Calcination: Dry the gel and then calcine it at a high temperature (e.g., 500-900 °C) to obtain nickel oxide nanoparticles.[6]

Characterization of this compound Hydrates

A variety of analytical techniques are used to characterize the structure, composition, and thermal properties of this compound hydrates.

3.1. Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for studying the thermal decomposition of this compound hydrates. The decomposition of this compound hexahydrate is a multi-step process.[7][8]

Summary of Thermal Decomposition Steps of Ni(NO₃)₂·6H₂O in an Inert Atmosphere:

| Temperature Range (°C) | Process | Mass Loss (%) | Intermediate/Final Product |

| ~50 - 150 | Dehydration | Varies | Ni(NO₃)₂·xH₂O (x=4, 2)[7][9] |

| ~150 - 250 | Decomposition of dihydrate | Varies | Basic nickel compounds[9] |

| > 250 | Final Decomposition | Varies | Nickel Oxide (NiO)[7][9] |

Note: The exact temperatures and intermediates can vary depending on experimental conditions such as heating rate and atmosphere.[7]

3.2. X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure of the hydrates. For instance, this compound diammine, Ni(NH₃)₂(NO₃)₂, synthesized from the thermal decomposition of the hexammine complex, has been characterized by powder XRD.[10]

Crystallographic Data for Ni(NH₃)₂(NO₃)₂:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 11.0628(5) |

| b (Å) | 6.0454(3) |

| c (Å) | 9.3526(4) |

[Source:[10]]

3.3. Spectroscopic Techniques

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are used to identify the vibrational modes of the nitrate ions and water molecules, providing insights into the coordination environment of the nickel ion.[10]

-

Extended X-ray Absorption Fine Structure (EXAFS): EXAFS spectroscopy can be used to study the local atomic structure around the nickel ions in both liquid and glassy states of this compound hydrates.[11]

3.4. Microscopic Techniques

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These methods are employed to investigate the morphology and microstructure of materials synthesized from this compound precursors, such as nanoparticles.[12][13]

Visualizing Experimental Workflows

4.1. Synthesis of this compound Hexahydrate

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. This compound - Crystal growing [en.crystalls.info]

- 6. researchgate.net [researchgate.net]

- 7. jetir.org [jetir.org]

- 8. Thermal decomposition of this compound hexahydrate, Ni(NO3)2·6H2O, in comparison to Co(NO3)2·6H2O and Ca(NO3)2·4H2O - Lookchem [lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Ni(NH3)2(NO3)2—A 3-D Network through Bridging Nitrate Units Isolated from the Thermal Decomposition of Nickel Hexammine Dinitrate [mdpi.com]

- 11. EXAFS studies of structural changes in fragile glasses of zinc nitrate and this compound hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Hygroscopic Nature of Nickel Nitrate and Its Implications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hygroscopic properties of nickel nitrate (B79036), its various hydrated forms, and the significant implications of its moisture sensitivity in research and pharmaceutical applications. This document offers detailed experimental protocols for characterization, quantitative data on its physical properties, and a discussion of its critical role as a precursor in catalysis for drug discovery.

Introduction to Nickel Nitrate

Nickel(II) nitrate, Ni(NO₃)₂, is an inorganic salt that is a key precursor in various chemical processes. It most commonly exists as the emerald green crystalline solid, this compound hexahydrate, Ni(NO₃)₂·6H₂O.[1][2][3] The structure of the hexahydrate is more accurately represented as --INVALID-LINK--₂, indicating that the nickel(II) ion is coordinated to six water molecules, with the nitrate ions residing in the crystal lattice.[4] In addition to the hexahydrate, other hydrated forms such as the dihydrate, tetrahydrate, and nonahydrate are known, though less common.[4] The anhydrous form is rarely encountered due to the compound's strong affinity for water.

A defining characteristic of this compound is its hygroscopic and deliquescent nature.[1][5] It readily absorbs moisture from the atmosphere and, above a certain critical relative humidity (CRH), will dissolve in the absorbed water to form a saturated solution. This property has profound implications for its storage, handling, and application, particularly in fields requiring high precision and material purity, such as catalyst synthesis.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its proper handling and use in experimental settings. The hexahydrate is the most common commercial form, and its properties are summarized below.

Table 1: Physicochemical Properties of Nickel(II) Nitrate Hexahydrate

| Property | Value | References |

| Chemical Formula | Ni(NO₃)₂·6H₂O | [4][6][7] |

| Molar Mass | 290.79 g/mol | [1][3][4] |

| Appearance | Emerald green monoclinic crystals | [2][3][4] |

| Density | 2.05 g/cm³ | [1][4] |

| Melting Point | 56.7 °C (decomposes on further heating) | [1][3][4] |

| Boiling Point | 136.7 °C (decomposes) | [1][3] |

| Solubility in Water | 243 g/100 mL (at 0 °C) | [4] |

| Hygroscopicity | Deliquescent | [1][5] |

Hygroscopicity: Quantitative Analysis

A DVS analysis exposes a sample to a programmed sequence of relative humidity (RH) levels at a constant temperature, while a microbalance records the corresponding change in mass.[8][9] The resulting data generates a sorption/desorption isotherm, which reveals the material's affinity for water, the RH at which it deliquesces, and the stability of its hydrated forms.

Table 2: Example Quantitative Data from DVS Analysis of a Hygroscopic Salt

| Relative Humidity (%) | % Change in Mass (Sorption) | % Change in Mass (Desorption) | Observations |

| 0 | 0.00 | 0.15 | Initial dry mass baseline |

| 10 | 0.05 | 0.20 | Minor surface adsorption |

| 20 | 0.10 | 0.25 | |

| 30 | 0.15 | 0.30 | |

| 40 | 0.25 | 0.40 | |

| 50 | 0.50 | 0.65 | Gradual water uptake |

| 60 | > 150.0 | 1.50 | Deliquescence point reached |

| 70 | Dissolved | 2.50 | Sample is a saturated solution |

| 80 | Dissolved | 5.00 | |

| 90 | Dissolved | 10.00 | Hysteresis observed on desorption |

Note: This table is a representative example. Actual values for this compound must be determined experimentally.

Experimental Protocols

Accurate characterization of this compound and materials derived from it requires precise analytical techniques. This section provides detailed protocols for key experiments.

Protocol: Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)

This protocol outlines the steps to determine the moisture sorption and desorption characteristics of this compound hexahydrate.

-

Instrument Preparation:

-

Sample Preparation:

-

Place 5-10 mg of this compound hexahydrate powder into a sample pan.

-

Load the sample onto the DVS microbalance.

-

-

Analysis Program:

-

Drying Step: Equilibrate the sample at 0% RH by flowing dry nitrogen gas until a stable mass is achieved ( dm/dt ≤ 0.002%/min). This establishes the initial dry mass.

-

Sorption Phase: Increase the RH in steps of 10% from 0% to 90%. At each step, allow the sample to equilibrate until a stable mass is recorded ( dm/dt ≤ 0.002%/min for a period of 10 minutes).[12]

-

Desorption Phase: Decrease the RH in the same 10% increments from 90% back to 0%, again allowing for mass equilibration at each step.

-

Cycling: Repeat the sorption/desorption cycle to check for reproducibility and any changes in the material's properties.[12]

-

-

Data Analysis:

-

Plot the percentage change in mass against the RH to generate the sorption-desorption isotherm.

-

Identify the CRH as the RH value at which a sharp, significant increase in mass occurs, indicating deliquescence.

-

Analyze the hysteresis loop (the difference between the sorption and desorption curves) to understand the kinetics of water uptake and release.

-

Protocol: Thermal Decomposition Analysis by TGA

Thermogravimetric Analysis (TGA) is used to study the thermal stability and decomposition pathway of this compound hexahydrate, particularly the loss of its waters of hydration.[13][14]

-

Instrument Setup:

-

Use a calibrated TGA instrument.

-

Place an empty alumina (B75360) crucible in the furnace, tare the balance.

-

-

Sample Preparation:

-

Weigh 5-10 mg of this compound hexahydrate directly into the crucible.

-

-

TGA Method:

-

Data Interpretation:

-

Analyze the resulting TGA curve (mass vs. temperature).

-

Calculate the percentage mass loss at each distinct decomposition step.

-

Correlate the mass loss percentages with the theoretical loss of water molecules and subsequent decomposition of the nitrate to nickel oxide (NiO), which is the typical final product.[13][14] The decomposition often occurs in multiple, sometimes overlapping, steps.[13][15]

-

Protocol: Water Content Determination by Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific method for determining the water content of hydrated salts.[16][17]

-

Reagent and Instrument Preparation:

-

Use a calibrated volumetric or coulometric Karl Fischer titrator.

-

Fill the titration vessel with a suitable KF solvent (e.g., anhydrous methanol).

-

Titrate the solvent to a stable, dry endpoint using the KF reagent to eliminate any residual moisture.

-

-

Sample Analysis (Direct Titration):

-

Accurately weigh approximately 100-200 mg of this compound hexahydrate.

-

Quickly transfer the sample into the conditioned titration vessel.

-

Stir to dissolve the sample.

-

Begin the titration with the standardized Karl Fischer reagent until the electrometric endpoint is reached and persists.[16]

-

-

Calculation:

-

The instrument's software will calculate the water content based on the volume of titrant consumed and its predetermined water equivalence factor.

-

Compare the experimental water content with the theoretical value for Ni(NO₃)₂·6H₂O (approximately 37.2%).

-

Implications of Hygroscopicity

The hygroscopic nature of this compound is not merely a handling inconvenience; it has direct and significant consequences on its primary applications, especially in catalysis and drug development.

Impact on Catalyst Synthesis

This compound is a ubiquitous precursor for the synthesis of supported nickel catalysts (e.g., Ni/Al₂O₃, Ni/SiO₂), which are vital in many industrial and pharmaceutical processes.[18][19][20] The water content of the this compound precursor can critically influence the final properties of the catalyst.

-

Inconsistent Nickel Loading: If the precursor has absorbed an unknown amount of atmospheric water, its true nickel content by mass is lower than calculated. This leads to inaccurate nickel loading during impregnation, affecting catalyst activity and selectivity.[21]

-

Poor Dispersion: The presence of excess water during the impregnation and drying steps can alter the interaction between the nickel salt and the support material. This can lead to the formation of larger nickel oxide particles upon calcination, resulting in lower metal dispersion and reduced catalytic efficiency.[19]

-

Variability in Reduction: The hydration state of the precursor can affect the temperature and ease of reduction of nickel oxide to the active metallic nickel (Ni⁰) phase.

The following diagram illustrates a typical workflow for preparing a supported nickel catalyst, highlighting the critical stages where the hygroscopicity of the this compound precursor is a factor.

References

- 1. Nickel(II) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 2. westliberty.edu [westliberty.edu]

- 3. nickel(II) nitrate hexahydrate [chemister.ru]

- 4. Nickel(II) nitrate - Wikipedia [en.wikipedia.org]

- 5. Influence of Lanthanum Precursor on the Activity of Nickel Catalysts in the Mixed-Methane Reforming Process [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. particletechlabs.com [particletechlabs.com]

- 9. proUmid DVS Basics | Dynamic Vapor Sorption Analysis [proumid.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. jetir.org [jetir.org]

- 14. This compound | N2NiO6 | CID 25736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 17. mt.com [mt.com]

- 18. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 19. redalyc.org [redalyc.org]

- 20. researchgate.net [researchgate.net]

- 21. scienomics.com [scienomics.com]

An In-Depth Technical Guide to the pH and Stability of Nickel Nitrate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical parameters governing the pH and stability of nickel nitrate (B79036) solutions. Understanding these factors is paramount for applications in research, catalysis, electroplating, and the synthesis of nickel-containing compounds. This document details the underlying chemistry, presents quantitative data, outlines experimental protocols for pH measurement and stability assessment, and provides visual representations of the key chemical processes.

Executive Summary

Nickel nitrate (Ni(NO₃)₂) solutions are inherently acidic due to the hydrolysis of the aquated nickel(II) ion, [Ni(H₂O)₆]²⁺. The pH of these solutions is primarily dependent on concentration and temperature. Stability is intrinsically linked to pH, with the formation of nickel(II) hydroxide (B78521) (Ni(OH)₂) precipitate at elevated pH values defining the upper limit of the stable pH window. This guide provides the necessary data and methodologies to control and predict the behavior of this compound solutions in various experimental and industrial settings.

pH of this compound Solutions

The dissolution of this compound in water results in the formation of the hexaquanickel(II) complex, [Ni(H₂O)₆]²⁺. This complex acts as a weak acid, donating a proton to a water molecule and thereby lowering the pH of the solution.

The Chemistry of Hydrolysis

The acidic nature of this compound solutions is a direct consequence of the hydrolysis of the hydrated nickel(II) ion. This process can be represented by the following equilibrium reaction:

[Ni(H₂O)₆]²⁺(aq) + H₂O(l) ⇌ [Ni(H₂O)₅(OH)]⁺(aq) + H₃O⁺(aq)

The extent of this reaction, and thus the resulting pH, is influenced by the concentration of the this compound solution and the temperature. Higher concentrations and elevated temperatures tend to drive the equilibrium to the right, resulting in a lower pH.

Quantitative pH Data

The pH of a this compound solution is a critical parameter for many applications. The following tables summarize both experimentally observed and theoretically calculated pH values at various concentrations.

Table 1: Experimentally Observed pH of this compound Solutions

| Concentration | pH | Reference |

| 1% (approx. 0.05 M) in 2% HNO₃ | ~1.0-2.0 | [1] |

| 5% (approx. 0.27 M) @ 25°C | 5.0 - 5.5 | |

| Aqueous Solution (unspecified conc.) | ~4.0 | [1] |

Table 2: Theoretically Calculated pH of this compound Solutions at 25°C

Calculations are based on the hydrolysis constant (log Kₐ = -9.86) for the [Ni(H₂O)₆]²⁺ ion.

| Concentration (mol/L) | Calculated pH |

| 0.01 | 5.93 |

| 0.1 | 5.43 |

| 0.5 | 5.08 |

| 1.0 | 4.93 |

| 2.0 | 4.78 |

Note: These are theoretical values and may differ from experimental measurements due to variations in ionic strength and other factors.

Stability of this compound Solutions

The stability of a this compound solution is primarily dictated by its pH. The primary cause of instability is the precipitation of nickel(II) hydroxide at alkaline pH levels.

Mechanism of Nickel Hydroxide Precipitation

Upon the addition of a base, such as sodium hydroxide (NaOH), to a this compound solution, the hydroxide ions (OH⁻) react with the nickel(II) ions to form a pale green precipitate of nickel(II) hydroxide. The overall reaction is:

Ni(NO₃)₂(aq) + 2NaOH(aq) → Ni(OH)₂(s) + 2NaNO₃(aq)

The formation of this precipitate begins to occur as the pH of the solution rises. In the titration of this compound with a strong base, intense precipitation of Ni(II) ions is observed to start at a pH of approximately 7.6, with complete precipitation occurring around pH 9.6[2].

The formation of nickel hydroxide from a nitrate precursor is understood to occur in a two-stage process[3]:

-

Precipitation of a basic this compound salt: An intermediate precipitate with the approximate formula Ni(NO₃)₀.₁₃(OH)₁.₈₇ is initially formed[3].

-

Transformation to nickel hydroxide: This basic salt then transforms into the more stable nickel(II) hydroxide.

Factors Affecting Stability

-

pH: As discussed, pH is the most critical factor. Maintaining an acidic pH is essential to prevent the precipitation of nickel hydroxide.

-

Temperature: Increased temperature can accelerate hydrolysis, leading to a decrease in pH. It can also affect the solubility of nickel hydroxide.

-

Concentration: More concentrated solutions of this compound will have a lower initial pH, which can enhance their stability against the addition of small amounts of base.

-

Presence of Other Ions: The presence of complexing agents can affect the stability of the nickel(II) ion in solution.

Experimental Protocols

Protocol for pH Measurement of this compound Solution

Objective: To accurately determine the pH of a this compound solution.

Materials:

-

Calibrated pH meter with a glass electrode

-

Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)

-

This compound solution of known concentration

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

Procedure:

-

Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffer solutions that bracket the expected pH of the this compound solution.

-

Sample Preparation: Place a known volume of the this compound solution into a clean beaker. If desired, add a magnetic stir bar.

-

Measurement: Immerse the pH electrode in the solution, ensuring the electrode bulb is fully submerged. Allow the solution to stir gently if using a magnetic stirrer.

-

Equilibration and Reading: Allow the pH reading to stabilize. Record the pH value and the temperature of the solution.

-

Cleaning: Rinse the pH electrode thoroughly with deionized water and store it in the appropriate storage solution.

Protocol for Stability Assessment by Potentiometric Titration

Objective: To determine the pH at which nickel hydroxide begins to precipitate from a this compound solution.

Materials:

-

Potentiometric titrator or a pH meter with a buret

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

This compound solution of known concentration

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

Procedure:

-

Setup: Place a known volume and concentration of the this compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

-

Titration: Begin adding the standardized NaOH solution in small increments (e.g., 0.1-0.5 mL).

-

Data Collection: After each addition of NaOH, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Endpoint Determination: Continue the titration, reducing the increment size as the pH begins to change more rapidly. The point of inflection in the titration curve indicates the equivalence point where nickel hydroxide precipitation is complete. The onset of precipitation can be visually observed as the formation of a greenish precipitate.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The resulting titration curve will show the pH range over which nickel hydroxide precipitates.

Protocol for Accelerated and Long-Term Stability Studies

Objective: To evaluate the stability of a this compound solution over time under various storage conditions.

Materials and Apparatus:

-

Environmental chambers capable of controlling temperature and humidity

-

Sealed, inert containers for sample storage

-

Analytical instrumentation for assaying nickel concentration (e.g., ICP-MS, AAS, or titration)

-

pH meter

Procedure:

1. Sample Preparation and Initial Analysis:

-

Prepare a batch of the this compound solution of the desired concentration.

-

Divide the solution into multiple aliquots in the chosen storage containers.

-

Perform initial analysis on a representative sample to establish baseline values for:

-

Appearance (color, clarity)

-

pH

-

Assay of nickel(II) concentration

-

2. Storage Conditions:

-

Long-Term Stability: Store samples at the intended long-term storage condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

-